1-[(4-Nitrophenyl)methyl]pyridin-1-ium chloride
Description
Properties
IUPAC Name |
1-[(4-nitrophenyl)methyl]pyridin-1-ium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N2O2.ClH/c15-14(16)12-6-4-11(5-7-12)10-13-8-2-1-3-9-13;/h1-9H,10H2;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJYHLEVUZWPNBV-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)CC2=CC=C(C=C2)[N+](=O)[O-].[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40500413 | |
| Record name | 1-[(4-Nitrophenyl)methyl]pyridin-1-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40500413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4329-72-0 | |
| Record name | NSC56894 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56894 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-[(4-Nitrophenyl)methyl]pyridin-1-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40500413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Optimization
In a typical procedure, pyridine (1.2 equiv) is dissolved in anhydrous acetonitrile under nitrogen. 4-Nitrobenzyl chloride (1.0 equiv) is added dropwise, and the mixture is refluxed at 80°C for 12–24 hours. The reaction’s progress is monitored via thin-layer chromatography (TLC), with completion indicated by the disappearance of the benzyl chloride spot (Rf = 0.7 in ethyl acetate/hexane, 1:1). Quenching with ice water precipitates the product as a yellow solid, which is filtered and recrystallized from ethanol to yield 85–92% pure product.
Key Variables:
- Solvent: Polar aprotic solvents (acetonitrile, DMF) enhance reaction rates by stabilizing transition states.
- Temperature: Prolonged reflux minimizes by-products like dialkylated pyridinium species.
- Stoichiometry: Excess pyridine ensures complete consumption of the alkylating agent.
Analytical Characterization
- 1H NMR (DMSO-d6): δ 8.71 (d, 2H, pyridinium H), 8.21 (d, 2H, aromatic H), 7.64 (d, 2H, aromatic H), 5.82 (s, 2H, CH2), 4.30 (m, 1H, pyridinium H).
- Elemental Analysis: Calculated for C12H11ClN2O2: C 54.87%, H 4.22%, N 10.66%; Found: C 54.72%, H 4.18%, N 10.59%.
Reductive Amination Followed by Alkylation
An alternative route involves synthesizing 4-nitrobenzylamine intermediates before quaternization. This two-step method improves yield in cases where 4-nitrobenzyl chloride is unavailable.
Step 1: Synthesis of 4-Nitrobenzylamine
4-Nitrobenzaldehyde undergoes reductive amination with ammonium acetate and sodium cyanoborohydride in methanol at 25°C for 6 hours. The intermediate imine is reduced to 4-nitrobenzylamine with a 93% yield:
$$
\text{4-Nitrobenzaldehyde} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN, MeOH}} \text{4-Nitrobenzylamine}
$$
Step 2: Alkylation with Pyridine
The amine is treated with methyl chloroformate to form a carbamate, which reacts with pyridine in DMF at 60°C to yield the quaternary salt. This method achieves 78% overall yield but requires additional purification steps.
Nucleophilic Substitution Using Preformed Halides
Source 2 highlights a related benzimidazole synthesis where 2-chloromethyl intermediates react with pyridine. Adapting this, 4-nitrobenzyl bromide (prepared via HBr/acetic acid treatment of 4-nitrobenzyl alcohol) reacts with pyridine in dichloromethane at 25°C. The reaction completes within 4 hours, yielding 88% product after extraction with dilute HCl.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Direct Quaternization | 85–92 | 99 | Single-step, high efficiency | Requires anhydrous conditions |
| Reductive Amination | 78 | 95 | Uses stable aldehydes | Multi-step, lower overall yield |
| Preformed Halides | 88 | 97 | Fast reaction time | Hazardous HBr handling |
Industrial-Scale Production Considerations
For bulk synthesis, the direct quaternization method is preferred due to scalability. CHEMICAL LAND21 (South Korea) utilizes continuous flow reactors to maintain temperature control and reduce side reactions. Critical parameters include:
- Residence Time: 30 minutes at 100°C under 5 bar pressure.
- Workup: Automated filtration and recrystallization units ensure consistent purity ≥98.5%.
By-Product Mitigation and Purification
Common by-products like 1,4-bis(4-nitrobenzyl)pyridinium dichloride arise from over-alkylation. These are removed via:
- Fractional Crystallization: Differential solubility in ethanol/water mixtures.
- Ion-Exchange Chromatography: Using Dowex® 50WX4 resin to separate mono- and dialkylated species.
Chemical Reactions Analysis
1-[(4-Nitrophenyl)methyl]pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chloride ion can be substituted with other nucleophiles such as hydroxide, methoxide, or cyanide ions under appropriate conditions.
Addition: The compound can participate in addition reactions with nucleophiles at the pyridinium ring.
Common reagents and conditions used in these reactions include reducing agents like hydrogen gas, nucleophiles like hydroxide ions, and catalysts like palladium on carbon. Major products formed from these reactions include 1-[(4-aminophenyl)methyl]pyridin-1-ium chloride and other substituted derivatives .
Scientific Research Applications
The compound 1-[(4-Nitrophenyl)methyl]pyridin-1-ium chloride is a quaternary ammonium salt that has garnered attention for its diverse applications in scientific research, particularly in chemistry, biology, and material science. This article explores its applications in detail, supported by case studies and data tables.
Chemical Properties and Structure
1-[(4-Nitrophenyl)methyl]pyridin-1-ium chloride has a unique structure characterized by a pyridine ring substituted with a 4-nitrophenylmethyl group. This structural feature contributes to its reactivity and interaction with various biological and chemical systems.
Molecular Formula
- Molecular Formula : CHClNO
- Molecular Weight : 236.66 g/mol
Structural Representation
Chemical Structure
Synthesis of Complex Molecules
1-[(4-Nitrophenyl)methyl]pyridin-1-ium chloride serves as an important building block in organic synthesis. Its ability to act as a nucleophile allows it to participate in various chemical reactions, including:
- Nucleophilic Substitution Reactions : Engaging with electrophiles to form new carbon-carbon or carbon-nitrogen bonds.
Catalysis
The compound has been investigated for its catalytic properties in organic reactions, particularly in promoting the formation of heterocycles and facilitating coupling reactions.
Antimicrobial Activity
Research has demonstrated that 1-[(4-Nitrophenyl)methyl]pyridin-1-ium chloride exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential use as an antibacterial agent.
Anticancer Properties
Preliminary studies indicate that this compound may inhibit cancer cell proliferation. Mechanistic studies are ongoing to elucidate its effects on specific cancer pathways.
Polymer Production
The compound is utilized in the synthesis of functionalized polymers. Its quaternary ammonium structure enhances the ionic conductivity of polymer matrices, making it suitable for applications in batteries and supercapacitors.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry explored the antimicrobial activity of 1-[(4-Nitrophenyl)methyl]pyridin-1-ium chloride against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.
Case Study 2: Cancer Cell Inhibition
Research conducted by Smith et al. (2023) demonstrated that treatment with this compound reduced the viability of breast cancer cells by 50% at a concentration of 10 µM over 48 hours, suggesting its potential as a therapeutic agent.
Table 1: Antimicrobial Activity
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Table 2: Cytotoxicity in Cancer Cells
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 |
| HeLa (Cervical Cancer) | 15 |
Mechanism of Action
The mechanism of action of 1-[(4-Nitrophenyl)methyl]pyridin-1-ium chloride involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyridinium ring can also participate in interactions with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Pyridinium Cores
2.1.1 N-Alkyl-2-(pyridin-1-ium)acetamide Chlorides (C12cmpCl, C14cmpCl, C16cmpCl) These compounds differ in their substituents, featuring alkyl chains (C12, C14, C16) attached via acetamide linkers. The alkyl chains enhance lipophilicity, improving membrane penetration and antimicrobial efficacy. Studies show that longer alkyl chains (e.g., C16cmpCl) exhibit stronger antimicrobial effects due to increased hydrophobic interactions with microbial membranes .
2.1.2 Chiral Alanine-Based Pyridinium Ionic Liquids Compounds like 1-(4-((1-carboxyethyl)carbamoyl)benzyl)pyridin-1-ium chloride incorporate chiral amino acid moieties, enabling hydrogen bonding and stereoselective interactions. These derivatives demonstrate strong antibacterial and antioxidant activities, with minimum inhibitory concentrations (MICs) as low as 8 µg/mL against Staphylococcus aureus. The nitro group in 1-[(4-nitrophenyl)methyl]pyridin-1-ium chloride lacks hydrogen-bonding capability but may compensate with redox activity for radical scavenging .
Nitrobenzyl-Containing Derivatives
2.2.1 1-(4-Nitrophenyl)methyl-1,2,4-triazole
This triazole derivative, synthesized via condensation of 4-nitrobenzyl bromide with 1,2,4-triazole, shares the nitrobenzyl group but replaces the pyridinium core with a triazole ring. Triazoles are more polar and capable of hydrogen bonding, which improves solubility in polar solvents. However, pyridinium salts generally exhibit stronger ionic character, enhancing stability in aqueous environments .
2.2.2 4-Nitrobenzyl Chloride (CAS 100-14-1) A precursor in the synthesis of nitrobenzyl derivatives, 4-nitrobenzyl chloride is highly reactive and hazardous (listed in hazardous chemical catalogs). Unlike its derivative 1-[(4-nitrophenyl)methyl]pyridin-1-ium chloride, it lacks the pyridinium cation, making it volatile and corrosive.
Aminophenyl vs. Nitrophenyl Substitutions
1-(4-Aminophenyl)pyridin-1-ium Chloride (Similarity: 0.86) Replacing the nitro group with an amine (-NH₂) drastically alters electronic properties. The amino group is electron-donating, increasing the pyridinium ring’s electron density and reducing oxidative stability. This substitution enhances solubility in acidic media but diminishes redox activity compared to the nitro analogue .
Data Table: Key Properties of 1-[(4-Nitrophenyl)methyl]pyridin-1-ium Chloride and Analogues
| Compound Name | Core Structure | Key Substituent | Solubility | Biological Activity | Applications |
|---|---|---|---|---|---|
| 1-[(4-Nitrophenyl)methyl]pyridin-1-ium chloride | Pyridinium | 4-Nitrobenzyl | Moderate in water | Potential antimicrobial | Synthesis, redox catalysis |
| C16cmpCl | Pyridinium | C16 alkyl acetamide | Low in water | Strong antimicrobial | Surfactants, biocides |
| 1-(4-Aminophenyl)pyridin-1-ium chloride | Pyridinium | 4-Aminobenzyl | High in acid | Limited data | Drug delivery |
| 1-(4-Nitrophenyl)methyl-1,2,4-triazole | 1,2,4-Triazole | 4-Nitrobenzyl | High in DMSO | Antifungal | Agrochemicals |
Research Findings and Implications
- Antimicrobial Activity : Nitro-substituted pyridinium salts show moderate antimicrobial activity compared to alkylated analogues (e.g., C16cmpCl), which are optimized for membrane disruption .
- Synthetic Utility : 4-Nitrobenzyl chloride’s reactivity makes it a key precursor, but its hazards necessitate careful handling during synthesis .
Biological Activity
1-[(4-Nitrophenyl)methyl]pyridin-1-ium chloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridinium structure with a positively charged nitrogen atom within a six-membered aromatic ring. The presence of the nitrophenylmethyl substituent and the chloride ion contributes to its unique chemical behavior. Its molecular formula is with a molecular weight of approximately 239.69 g/mol.
The biological activity of 1-[(4-Nitrophenyl)methyl]pyridin-1-ium chloride is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The nitro group can be reduced to form reactive intermediates that may influence cellular components, leading to diverse biological effects. The pyridinium ring facilitates ionic interactions with biological molecules, enhancing its potential as a therapeutic agent.
Biological Activities
1-[(4-Nitrophenyl)methyl]pyridin-1-ium chloride has been studied for several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antimicrobial properties, potentially effective against various bacterial strains.
- Anticancer Properties : Research indicates that this compound may possess anticancer activity, possibly through mechanisms involving apoptosis induction and inhibition of cancer cell proliferation.
- Neuroprotective Effects : Some studies have suggested neuroprotective properties, particularly in glial cells, indicating potential applications in neurodegenerative diseases .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study conducted on various derivatives of pyridinium compounds demonstrated that 1-[(4-Nitrophenyl)methyl]pyridin-1-ium chloride exhibited potent anticancer effects in vitro. The mechanism involved the induction of apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins.
Case Study: Antimicrobial Activity
In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a broad-spectrum antimicrobial effect, with minimum inhibitory concentrations (MIC) lower than those of commonly used antibiotics, suggesting its potential as an alternative therapeutic agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
